(2S)-2-amino-3-cycloheptylpropanoic acid

Description

Significance of Cycloalkyl-Substituted Amino Acids in Conformational Control and Molecular Design

Cycloalkyl-substituted amino acids, a specific class of UAAs, are of particular importance in molecular design due to their ability to impose conformational constraints on peptides and other molecules. nih.govnih.gov The incorporation of a cyclic group, such as the cycloheptyl ring in (2S)-2-amino-3-cycloheptylpropanoic acid, restricts the rotational freedom around the amino acid's single bonds. nih.gov This restriction is a powerful tool for controlling the three-dimensional shape (secondary structure) of a peptide chain. nih.govnih.gov

By carefully selecting the size and stereochemistry of the cycloalkyl group, chemists can guide a peptide to adopt a specific, predictable conformation, such as a helix or a fully extended structure. nih.gov This is crucial in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com For a peptide-based drug to be effective, it must bind to its target receptor with high affinity, which requires it to adopt a particular shape. Conformationally constrained amino acids help to "pre-organize" the peptide into this bioactive conformation, reducing the entropic penalty of binding and potentially increasing its potency. nih.gov The seven-membered cycloheptyl ring, for instance, offers a unique balance of steric bulk and flexibility compared to smaller rings like cyclopentyl or larger bicyclic systems.

Research Trajectories and Academic Relevance of this compound

The primary academic and research relevance of this compound lies in its function as a specialized chemical building block. Its development is part of a broader effort in medicinal chemistry to synthesize novel amino acid variants to explore steric and conformational effects in peptides. Researchers utilize this compound in synthetic organic chemistry to construct more elaborate molecules, particularly peptide analogs and peptidomimetics. sigmaaldrich.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 199.27 g/mol |

| Physical Form | Solid |

| Chirality | (2S) configuration at the α-carbon |

| InChI Key | IRYFVVIIPWXKCT-FVGYRXGTSA-N |

| Primary Application | Synthetic building block in chemical research |

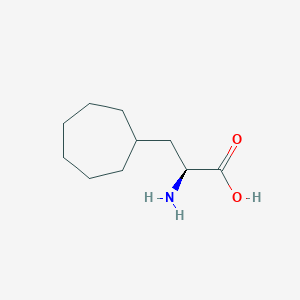

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-cycloheptylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKZEQGDVZCGPZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 2 Amino 3 Cycloheptylpropanoic Acid

Stereoselective and Asymmetric Synthesis Strategies

The direct synthesis of the (S)-enantiomer of 2-amino-3-cycloheptylpropanoic acid in high purity requires precise control of the stereocenter at the α-carbon. This is achieved through various asymmetric strategies that guide the formation of the desired stereoisomer.

Chiral Auxiliary-Mediated Approaches (e.g., Schöllkopf Bis-Lactim Amino Acid Synthesis adaptation)

Chiral auxiliary-mediated synthesis is a powerful strategy where a temporary chiral group is attached to an achiral substrate to direct a subsequent diastereoselective reaction. An exemplary application for synthesizing (2S)-2-amino-3-cycloheptylpropanoic acid is the Schöllkopf bis-lactim method. wikipedia.org This method, established by Ulrich Schöllkopf, utilizes a chiral auxiliary, typically derived from a natural amino acid like valine, to achieve high stereoselectivity. wikipedia.orgdrugfuture.com

The process begins with the formation of a 2,5-diketopiperazine from glycine (B1666218) and, for the synthesis of the (S)-amino acid, D-valine. drugfuture.com This cyclic dipeptide is then converted into a bis-lactim ether. Deprotonation at the prochiral center of the glycine unit with a strong base, such as n-butyllithium, creates a planar carbanion. The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the anion. wikipedia.org

Subsequent alkylation with an appropriate electrophile, in this case, cycloheptylmethyl halide (e.g., bromide or iodide), occurs preferentially from the less hindered face. This step establishes the new stereocenter with high diastereoselectivity. The final step involves acidic hydrolysis, which cleaves the auxiliary and the lactim ether, yielding the desired this compound methyl ester and the D-valine methyl ester, which can be separated. wikipedia.org This method consistently achieves high enantiomeric excess, often exceeding 95% ee. wikipedia.org

Table 1: Key Stages of the Schöllkopf Synthesis for this compound

| Stage | Description | Key Reagents | Intermediate/Product |

| 1. Auxiliary Attachment | Formation of a cyclic dipeptide from D-valine and glycine, followed by O-methylation. | D-Valine, Glycine, Trimethyloxonium tetrafluoroborate | Bis-lactim ether of D-Val-Gly |

| 2. Deprotonation | Abstraction of a proton from the glycine unit to form a lithiated anion. | n-Butyllithium (n-BuLi) | Lithiated bis-lactim ether |

| 3. Diastereoselective Alkylation | Reaction of the anion with cycloheptylmethyl halide. | Cycloheptylmethyl bromide | Alkylated bis-lactim ether |

| 4. Hydrolysis & Separation | Cleavage of the product to release the target amino acid ester and the auxiliary. | Aqueous Acid (e.g., HCl) | This compound methyl ester |

Asymmetric Catalysis (e.g., Palladium-catalyzed asymmetric hydrogenation with chiral ligands)

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed asymmetric hydrogenation is a premier method for synthesizing chiral amino acids. rsc.org This strategy involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydroamino acid derivative, in the presence of a palladium catalyst coordinated to a chiral ligand.

For the synthesis of this compound, a suitable precursor would be (Z)-2-acetamido-3-cycloheptylacrylic acid. The hydrogenation of the double bond in this substrate, using hydrogen gas and a catalytic system composed of a palladium source and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP), generates the desired product. The chiral ligand creates an asymmetric environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the delivery of hydrogen to one face of the double bond, thus producing the (S)-enantiomer with high selectivity. nih.gov

Enantioselective Amination and Alkylation Techniques

Enantioselective amination involves the direct introduction of an amino group to a prochiral substrate. nih.gov For instance, a prochiral enolate derived from a 3-cycloheptylpropanoic acid ester could be reacted with an electrophilic nitrogen source in the presence of a chiral catalyst. organic-chemistry.org Copper-catalyzed amination of N-acyl-3,5-dimethylpyrazoles with dialkyl azodicarboxylates, using chiral ligands, represents a modern approach to forming the C-N bond enantioselectively, yielding d-α-amino acid derivatives. figshare.com

Alternatively, enantioselective alkylation can be employed. This involves the alkylation of a chiral glycine enolate equivalent. The chirality can be derived from a covalently bound auxiliary or from a chiral phase-transfer catalyst that forms a chiral ion pair with the enolate. Reacting this chiral nucleophile with cycloheptylmethyl halide would install the side chain with stereocontrol.

Reductive Amination for α-Amino Group Installation

Reductive amination is a fundamental transformation for amine synthesis and can be adapted for the stereoselective production of α-amino acids. youtube.comorganic-chemistry.org The process involves the reaction of an α-keto acid, specifically 3-cycloheptyl-2-oxopropanoic acid, with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced to the target α-amino acid. nih.gov

To achieve enantioselectivity, the reduction can be performed using a chiral reducing agent. More powerfully, biocatalytic reductive amination using transaminase enzymes offers exceptional levels of stereocontrol. nih.gov In this approach, the α-keto acid is converted directly to the (S)-amino acid using a transaminase enzyme, which utilizes a donor amine (like isopropylamine) as the nitrogen source and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. The enzyme's active site is inherently chiral, ensuring the production of almost exclusively the (S)-enantiomer.

Chiral Resolution Methods for Enantiomeric Purity and Scalability

When a stereoselective synthesis is not feasible or economical, the resolution of a racemic mixture is a viable alternative for obtaining a single enantiomer. wikipedia.org

Dynamic Kinetic Resolution (DKR) Employing Racemization Catalysts and Enzymes

Dynamic kinetic resolution (DKR) is a highly efficient resolution technique that can theoretically convert 100% of a starting racemate into a single, pure enantiomer. researchgate.net This method combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. nih.govnih.gov

For this compound, a racemic mixture of its ester (e.g., methyl or ethyl ester) would be the substrate. The DKR system involves two catalysts:

A Resolution Catalyst: An enzyme, typically a lipase (B570770) (like Candida antarctica Lipase B, CALB) or a protease, that selectively catalyzes a reaction on one enantiomer. For example, the enzyme could selectively acylate the (S)-amino ester. researchgate.net

A Racemization Catalyst: A catalyst, often a metal complex (e.g., palladium or ruthenium-based), that rapidly interconverts the unreactive (R)-amino ester back into the racemic mixture. researchgate.net

As the (S)-enantiomer is consumed by the enzymatic reaction, the racemization of the remaining (R)-enantiomer continuously replenishes the substrate pool for the enzyme. This process continues until all the starting material is converted into the single, derivatized (S)-enantiomer, which can then be deprotected to yield the final product with high yield and enantiomeric excess.

Table 2: Components of a DKR System for this compound Ester

| Component | Role | Example |

| Substrate | Racemic mixture to be resolved. | Racemic methyl 2-amino-3-cycloheptylpropanoate |

| Resolution Catalyst | Enzyme for selective reaction of the (S)-enantiomer. | Candida antarctica Lipase B (CALB) |

| Acyl Donor | Reagent for the enzymatic acylation reaction. | Ethyl acetate (B1210297) or an activated ester |

| Racemization Catalyst | Catalyst to interconvert the (R)-enantiomer to the racemate. | Palladium on barium sulfate (B86663) (Pd/BaSO₄) |

| Solvent | Reaction medium. | Toluene or other non-polar organic solvent |

Preparative Chiral Chromatography (e.g., Chiral Stationary Phases like Pirkle-type CSPs)

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a large scale. Among the various chiral stationary phases (CSPs) available, Pirkle-type CSPs are particularly effective for the resolution of amino acid derivatives. chiralpedia.com These CSPs operate on the principle of forming transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. chiralpedia.com The differential stability of these complexes leads to different retention times, allowing for their separation.

Pirkle-type CSPs are typically based on a chiral molecule, such as an amino acid derivative, covalently bonded to a silica (B1680970) support. chiralpedia.com The chiral recognition mechanism often involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. chiralpedia.comnih.gov For the separation of amino acids like this compound, derivatization is often necessary to introduce a group that can strongly interact with the CSP. A common derivatizing agent is 3,5-dinitrobenzoyl chloride (DNB-Cl), which introduces a 3,5-dinitrophenyl group, a strong π-acceptor, onto the amino group of the analyte. nih.gov

The choice of the mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The exact composition of the mobile phase needs to be optimized to balance resolution and analysis time. An important feature of Pirkle-type CSPs is the ability to invert the elution order of the enantiomers by using a CSP with the opposite chirality, which can be advantageous in preparative separations to have the desired enantiomer elute first. hplc.eu

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Provides π-acceptor sites for interaction with derivatized amino acid. |

| Analyte Derivatization | N-acylation with 3,5-dinitrobenzoyl chloride | Introduces a strong π-acceptor group for chiral recognition. |

| Mobile Phase | Hexane/Isopropanol (gradient or isocratic) | Balances enantioselectivity and elution time. |

| Detection | UV (e.g., at 254 nm) | DNB group provides a strong chromophore for detection. |

Strategic Protection and Deprotection Regimes in Synthesis

The synthesis of this compound requires a careful strategy of protecting the amino and carboxyl groups to prevent unwanted side reactions during the introduction and modification of the cycloheptyl side chain. nih.gov The choice of protecting groups is dictated by their stability under the reaction conditions of a particular step and the ease of their removal without affecting other parts of the molecule. This concept is known as orthogonality in protecting group strategy. researchgate.net

For the α-amino group, the most commonly used protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. iris-biotech.depeptide.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de The Fmoc group, introduced using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by a base, typically piperidine (B6355638) in DMF. iris-biotech.de

The carboxyl group is often protected as an ester, for example, a methyl or ethyl ester, which can be hydrolyzed under basic conditions using a reagent like lithium hydroxide. Alternatively, a benzyl (B1604629) ester can be used, which has the advantage of being removable by hydrogenolysis, a mild condition that is compatible with many other functional groups. researchgate.net

A typical synthetic sequence might involve the protection of a suitable starting amino acid, followed by alkylation to introduce the cycloheptyl-methyl group, and finally, deprotection of both the amino and carboxyl groups. The choice of protecting groups must be planned to allow for their sequential removal. For instance, if a Boc-protected amino acid with a methyl ester is used, the ester can be hydrolyzed first under basic conditions, followed by the removal of the Boc group with acid.

| Protecting Group | Functional Group | Introduction Reagent | Deprotection Conditions |

| Boc | α-Amino | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) |

| Fmoc | α-Amino | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF |

| Methyl/Ethyl Ester | Carboxyl | Methanol/Ethanol with acid catalyst | LiOH or NaOH in water/alcohol |

| Benzyl Ester | Carboxyl | Benzyl alcohol with acid catalyst | Hydrogenolysis (H₂, Pd/C) |

Optimization of Reaction Parameters and Yield Enhancement

Temperature plays a crucial role in many of the steps involved in the synthesis of amino acids. In general, lower temperatures are favored for reactions where stereoselectivity is a concern, as this can enhance the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess. For instance, in asymmetric alkylation reactions, carrying out the reaction at low temperatures (e.g., -78 °C) can significantly improve the diastereoselectivity. However, lower temperatures also lead to slower reaction rates, so a balance must be struck to achieve a good yield in a reasonable timeframe.

The pH of the reaction medium is another critical parameter, particularly during aqueous workups and extractions, and in reactions involving acid or base catalysis. Maintaining the correct pH is essential to ensure that the amino and carboxyl groups are in their desired protonation state. For example, during the cleavage of a Boc group with TFA, the reaction is driven by the strong acidity. Conversely, the hydrolysis of an ester with a base requires a sufficiently high pH to ensure the saponification reaction proceeds to completion. In enzymatic resolutions, which can also be employed for the synthesis of chiral amino acids, both temperature and pH must be precisely controlled to match the optimal operating conditions of the enzyme.

The cycloheptyl group is a bulky and non-polar side chain. Its steric bulk can significantly influence the reactivity of the adjacent stereocenter. In reactions such as the alkylation of a chiral enolate to introduce the cycloheptyl-methyl group, the large size of the cycloheptyl moiety can hinder the approach of the electrophile, potentially requiring longer reaction times or more reactive electrophiles. The steric hindrance can also influence the stereochemical outcome of the reaction, as the incoming group will preferentially approach from the less hindered face of the molecule.

Electronically, the cycloheptyl group is an alkyl group and is therefore electron-donating through an inductive effect. While this electronic effect is generally less pronounced than steric effects in controlling the reactivity of the amino acid backbone, it can have a subtle influence on the pKa values of the amino and carboxyl groups. The primary influence of the cycloheptyl ring, however, remains its steric presence, which necessitates careful optimization of reaction conditions to overcome potential steric hindrance and to control the stereochemistry of the final product.

Exploration of 2s 2 Amino 3 Cycloheptylpropanoic Acid Derivatives and Peptidomimetics

Design and Incorporation of (2S)-2-amino-3-cycloheptylpropanoic acid into Peptide and Peptidomimetic Structures

The design of peptides and peptidomimetics containing this compound leverages the amino acid's bulky, lipophilic side chain to impose structural rigidity. nih.govresearchgate.net As a non-canonical amino acid (ncAA), it is introduced into peptide sequences through synthetic chemistry to create molecules with improved pharmacological profiles compared to their natural counterparts. cpcscientific.comnih.gov The process involves standard peptide synthesis methodologies adapted for the unique properties of this cycloalkyl-substituted amino acid.

The synthesis of both linear and cyclic peptides containing this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. google.com The this compound building block is used with its amino group protected, commonly by a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group, to ensure selective amide bond formation. creative-peptides.com

For linear peptides , the synthesis involves a series of coupling and deprotection steps until the desired sequence is assembled. The final peptide is then cleaved from the resin.

For cyclic peptides , the synthesis begins with the assembly of the linear precursor on the resin. altabioscience.com After the linear sequence is complete, a crucial macrocyclization step is performed to form the ring structure. Several strategies can be employed for cyclization: altabioscience.commdpi.com

Head-to-tail cyclization: The N-terminus of the peptide is linked to the C-terminus, forming a homodetic cyclic peptide. altabioscience.com

Side-chain-to-tail or head-to-side-chain cyclization: The terminus of the peptide is connected to the side chain of an appropriate amino acid within the sequence. altabioscience.com

Side-chain-to-side-chain cyclization: The side chains of two amino acids within the peptide are linked together, which can involve techniques like disulfide bridge formation or olefin metathesis for "stapled" peptides. creative-peptides.comaltabioscience.com

The choice of cyclization strategy depends on the desired final structure and properties of the peptidomimetic. nih.gov

Table 1: General Steps for Peptide Synthesis Incorporating this compound

| Step | Description | Key Reagents/Techniques |

| 1. Resin Preparation | A suitable solid support resin (e.g., 2-CTC resin) is prepared for peptide assembly. google.com | 2-Chlorotrityl chloride resin |

| 2. Amino Acid Coupling | The protected this compound (e.g., Fmoc-Cha(7)-OH) is coupled to the resin or the growing peptide chain. | Coupling agents (e.g., HBTU, HATU), Base (e.g., DIPEA) |

| 3. Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed to allow for the next coupling reaction. | Piperidine (B6355638) in DMF (for Fmoc) |

| 4. Repetitive Cycles | Steps 2 and 3 are repeated with other protected amino acids to elongate the peptide chain. | Standard Fmoc-protected amino acids |

| 5. Cleavage (for Linear Peptides) | The completed linear peptide is cleaved from the solid support. | Trifluoroacetic acid (TFA) cocktail |

| 6. Cyclization (for Cyclic Peptides) | The linear precursor undergoes an intramolecular reaction to form a cyclic structure, often performed in dilute solution to favor intramolecular over intermolecular reactions. mdpi.com | Cyclization reagents (e.g., PyBOP, HATU) creative-peptides.commdpi.com |

| 7. Purification | The final peptide is purified, typically using High-Performance Liquid Chromatography (HPLC). mdpi.com | HPLC |

Note: Cha(7) is a representation for 3-cycloheptylalanine.

The incorporation of conformationally constrained amino acids is a key strategy for stabilizing specific secondary structures in peptides. researchgate.netresearchgate.net The bulky cycloheptyl side chain of this compound restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This steric hindrance can guide the peptide to adopt well-defined conformations, such as α-helices or β-turns.

α-Helices: The α-helix is a common secondary structure where the peptide backbone forms a right-handed coil stabilized by hydrogen bonds between the C=O group of one residue and the N-H group of the residue four positions ahead (i+4 → i). wikipedia.org Amino acids with high helix-forming propensities, like alanine (B10760859) and leucine, promote this structure. wikipedia.orgnih.gov The introduction of a bulky group like cycloheptyl can further stabilize a helical conformation by limiting the accessibility of alternative, less-ordered states. creative-peptides.com

β-Turns: A β-turn is a region where the peptide chain reverses its direction, a structure critical for the folding of many proteins and the bioactivity of cyclic peptides. nih.gov Certain constrained amino acids are known to be potent inducers of β-turns. The rigid nature of the cycloheptyl side chain can pre-organize the peptide backbone into a turn-like structure, particularly when placed at the i+1 or i+2 position of the turn. nih.gov

The seven-membered ring of this compound provides a unique balance of steric bulk and moderate flexibility compared to smaller cyclic amino acids like proline, which has a rigid five-membered ring.

Table 2: Comparison of Cyclic Amino Acid Side Chains

| Property | Proline | (2S)-2-amino-3-cyclohexylpropanoic acid | This compound |

| Ring Size | 5-membered | 6-membered | 7-membered |

| Backbone Flexibility | Rigid | Moderately flexible | Moderately flexible |

| Hydrophobicity (LogP) | -1.03 | ~1.2 (estimated) | >1.2 (estimated) |

| Structural Impact | Induces kinks; limited φ rotation | Restricts side-chain and backbone conformation | Introduces significant steric bulk, heavily restricting conformation |

Conformational Constraint and its Influence on Bioactivity

The primary reason for incorporating this compound into peptides is to impose conformational constraints, which can profoundly influence biological activity. researchgate.netresearchgate.net By reducing the flexibility of a peptide, the molecule can be locked into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme. researchgate.net This pre-organization can lead to enhanced binding affinity and receptor selectivity.

Conformational analysis of peptides incorporating this amino acid is performed using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov These methods provide detailed insights into the three-dimensional structure of the molecule.

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.gov In the context of peptides containing this compound, SAR studies involve systematically modifying the structure and assessing the impact on bioactivity. nih.gov

The cycloheptyl ring provides a scaffold that can be chemically modified. For instance, functional groups can be added to the ring to explore new interactions with a target receptor. A key finding from SAR studies is that modifications to the cycloalkyl side chain can significantly alter the physicochemical properties of the parent molecule.

Table 3: Example of a Structure-Activity Relationship Finding

| Parent Compound | Modification | Observed Effect | Reference |

| Peptide containing this compound | Methylation at the β-position of the cycloheptyl group | Increases logP by 0.5 units; improves blood-brain barrier permeability in rodent models |

This example demonstrates how a subtle chemical change to the cycloheptyl ring can enhance a desirable property like brain penetration, which is crucial for developing drugs targeting the central nervous system. Such studies are critical for transforming a bioactive peptide into a viable therapeutic candidate. nih.gov

Chemical Transformations and Functionalization of the Cycloheptyl Ring and Amino Acid Backbone

The this compound molecule offers multiple sites for chemical transformation, including the cycloheptyl ring and the amino acid backbone (the amino and carboxylic acid groups). These modifications are used to fine-tune the properties of the resulting peptides. cpcscientific.com

The amino acid backbone is typically functionalized during peptide synthesis. The amino group is protected (e.g., with Fmoc or Boc) to allow for controlled, sequential coupling, and the carboxylic acid group is activated to form the peptide bond.

The cycloheptyl ring itself is a target for functionalization to alter steric bulk, hydrophobicity, or to introduce new chemical handles for conjugation. Potential transformations include:

Oxidation: The cycloheptyl ring can be oxidized to introduce carbonyl or hydroxyl groups, creating corresponding oxo or hydroxy derivatives.

Reduction: The ring can be reduced under various conditions to yield different reduced derivatives.

Substitution: Functional groups on the cycloheptyl ring can be replaced with other chemical moieties through substitution reactions.

These transformations allow for the creation of a diverse library of analogs from a single scaffold, which is a powerful tool in drug discovery. cpcscientific.com The ability to functionalize the side chain opens up possibilities for creating novel peptidomimetics with tailored biological activities. beilstein-journals.org

Table 4: Potential Chemical Transformations of this compound

| Molecular Part | Type of Reaction | Description |

| Cycloheptyl Ring | Oxidation | Formation of corresponding oxo derivatives. |

| Cycloheptyl Ring | Reduction | Formation of various reduced derivatives. |

| Cycloheptyl Ring | Substitution | Replacement of existing functional groups with new ones. |

| Amino Acid Backbone | N-terminal Protection | Addition of protecting groups like Fmoc or Boc to the amino group. |

| Amino Acid Backbone | C-terminal Activation | Activation of the carboxylic acid for amide bond formation during peptide synthesis. |

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound at its core amino acid structure allows for various transformations, including oxidation and reduction. While specific studies detailing these pathways for this particular cycloheptyl-containing amino acid are limited, general principles of amino acid chemistry provide a framework for its expected reactivity.

Oxidation: The primary sites for oxidation in this compound are the amino group and the carboxyl group, as the cycloheptyl side chain is a saturated alkane and relatively resistant to oxidation under typical biological conditions. The metabolic oxidation of amino acids generally involves the removal of the alpha-amino group, leading to the formation of an α-keto acid. youtube.com This process can be a key step in the catabolism of the amino acid, with the resulting carbon skeleton entering central metabolic pathways like the citric acid cycle for energy production. youtube.com

Chemical oxidation can also be employed to modify the amino acid. Strong oxidizing agents could potentially lead to the degradation of the molecule. However, more controlled oxidation can yield specific products. For instance, the oxidation of amino acids can lead to the formation of carbonyl derivatives, a process that is sometimes mediated by reactive oxygen species. nih.gov While amino acids with more reactive side chains, such as those containing sulfur or aromatic rings, are more susceptible to such oxidative modifications, the fundamental amino and carboxyl groups of this compound can also be targeted. nih.gov

Reduction: The reduction of the carboxylic acid moiety in this compound would yield the corresponding amino alcohol, (2S)-2-amino-3-cycloheptylpropan-1-ol. This transformation is a common strategy in medicinal chemistry to produce valuable chiral building blocks for the synthesis of more complex molecules. The resulting β-amino alcohols are versatile intermediates for creating compounds with potential biological activity.

Substitution Reactions and Derivatization for Pharmacological Modulation

The incorporation of this compound into peptides and small molecules, a process known as derivatization, is a key strategy for modulating pharmacological activity. The cycloheptyl group can influence the potency, selectivity, and pharmacokinetic properties of the parent molecule.

The development of prodrugs using amino acid moieties is a well-established strategy to enhance drug delivery and solubility. nih.gov By attaching this compound to a parent drug, its pharmacokinetic profile can be altered. nih.gov The bulky cycloheptyl group can also serve to protect the parent drug from rapid metabolism. nih.gov

In the realm of peptidomimetics, the introduction of non-canonical amino acids like this compound is a powerful tool to create molecules with improved therapeutic properties. Peptides often suffer from poor stability and cell permeability. nih.gov Chemical modifications, such as the introduction of bulky side chains, can address these limitations. nih.gov The cycloheptyl group can enforce a specific conformation on the peptide backbone, which may lead to enhanced binding affinity and selectivity for its biological target. nih.gov

While specific research on the derivatization of this compound is not extensively documented in publicly available literature, studies on analogous structures provide valuable insights. For example, the incorporation of other cycloalkyl groups, such as cyclopentyl and cyclohexyl, into peptidomimetic inhibitors has been shown to be a viable strategy for optimizing their biological activity. In the development of inhibitors for the SARS-CoV-2 main protease, various saturated aliphatic moieties, including a cyclopentyl group, were explored to enhance the inhibitory profile. acs.orgacs.org These studies demonstrate the principle of using cycloalkyl groups to probe and occupy hydrophobic pockets in target proteins, thereby improving potency.

The table below summarizes findings from a study on SARS-CoV-2 Mpro inhibitors where different cyclic and aliphatic groups were incorporated, illustrating the impact of such substitutions on biological activity. Although this compound was not directly tested in this specific study, the data for related structures underscore the potential for pharmacological modulation through side-chain engineering.

| Compound | P3 Substitution | SARS-CoV-2 Mpro IC50 (µM) | HCoV-229E Mpro IC50 (µM) |

| 9 | Cyclobutyl | 0.030 ± 0.003 | 0.04 ± 0.01 |

| 10 | Cyclopentylmethyl | 0.024 ± 0.002 | 0.05 ± 0.01 |

| 11 | Cyclopentyl | 0.019 ± 0.002 | 0.031 ± 0.004 |

| 12 | Cyclohexyl | 0.026 ± 0.002 | 0.06 ± 0.01 |

| Data derived from studies on SARS-CoV-2 Mpro inhibitors and is intended to be illustrative of the effects of cycloalkyl substitutions. acs.org |

This table demonstrates how variations in the cycloalkyl side chain can fine-tune the inhibitory activity against viral proteases. Such structure-activity relationship (SAR) studies are crucial for the rational design of new therapeutic agents. The synthesis of a series of derivatives with systematic variations in the cycloalkyl group would be a logical next step to fully explore the therapeutic potential of this compound.

Enzyme Inhibition Profiling and Mechanistic Elucidation

The unique structural characteristics of this compound, particularly its bulky cycloheptyl side chain, suggest potential interactions with various enzymes. While specific inhibitory profiling for this compound is not extensively documented, insights can be drawn from studies on similar non-proteinogenic amino acids.

Identification of Specific Enzyme Targets Potentially Inhibited by this compound

Non-proteinogenic amino acids can act as inhibitors for enzymes involved in amino acid metabolism and other cellular processes. Given its structure as an amino acid analog, potential enzyme targets for this compound could include:

Aminotransferases: These enzymes catalyze the transfer of an amino group from an amino acid to a keto-acid. The bulky cycloheptyl group might interfere with the substrate binding site of certain aminotransferases.

Aminoacyl-tRNA Synthetases: These enzymes are crucial for protein synthesis, attaching the correct amino acid to its corresponding tRNA molecule. Analogues with altered side chains can sometimes act as competitive or non-competitive inhibitors of these enzymes nih.gov.

Other enzymes with amino acid binding sites: Various metabolic enzymes that recognize natural amino acids as substrates or allosteric regulators could potentially be inhibited by this compound. A study on various non-proteinogenic amino acid derivatives demonstrated inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, highlighting the potential for these types of molecules to interact with a range of enzymatic targets nih.gov.

In Vitro Studies on Enzyme-Inhibitor Binding and Kinetic Parameters

To characterize the inhibitory potential of this compound, in vitro enzyme kinetic studies are essential. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

Key kinetic parameters determined from such studies include:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate teachmephysiology.com.

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate teachmephysiology.com.

Inhibition Constant (Ki): Indicates the affinity of the inhibitor for the enzyme. A lower Ki value signifies a more potent inhibitor.

The type of inhibition (competitive, non-competitive, or uncompetitive) can be elucidated by analyzing how these parameters change with varying inhibitor concentrations, often visualized using methods like Lineweaver-Burk plots americanpeptidesociety.org. For instance, a competitive inhibitor will increase the apparent Km but not affect Vmax.

Table 1: Illustrative Data for Enzyme Inhibition Kinetics

| Inhibitor Concentration | Apparent Km (mM) | Vmax (µmol/min) | Type of Inhibition |

| 0 µM | 0.5 | 100 | - |

| 10 µM | 1.0 | 100 | Competitive |

| 20 µM | 1.5 | 100 | Competitive |

Note: This table is illustrative and does not represent actual data for this compound.

Receptor Binding Assays and Ligand-Receptor Interaction Studies

The structural similarity of this compound to endogenous amino acid neurotransmitters like glutamate (B1630785) and GABA suggests it may interact with their respective receptors.

Quantification of Binding Affinity and Selectivity to Neurotransmitter Receptors (e.g., NMDA, GABA)

Receptor binding assays are used to determine the affinity and selectivity of a compound for specific receptors. For this compound, investigating its binding to N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors would be of particular interest.

NMDA Receptors: These are ionotropic glutamate receptors crucial for excitatory synaptic transmission nih.gov. Non-proteinogenic amino acids can act as agonists or antagonists at the glutamate or glycine (B1666218) binding sites of the NMDA receptor nih.gov. The bulky, hydrophobic cycloheptyl side chain could influence binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN1, GluN2A-D) nih.govnih.gov.

GABA Receptors: As the primary inhibitory neurotransmitter in the central nervous system, GABA acts on both ionotropic (GABAA) and metabotropic (GABAB) receptors tmc.eduyoutube.com. The structure of this compound could potentially allow it to interact with GABA binding sites, although its bulky side chain differs significantly from GABA's linear structure.

Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (IC50) , which is the concentration of the ligand required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: Hypothetical Receptor Binding Affinity Data

| Receptor Subtype | IC50 (µM) | Ki (µM) |

| NMDA (GluN2A) | 50 | 25 |

| NMDA (GluN2B) | 100 | 50 |

| GABAA | > 1000 | > 500 |

| GABAB | 500 | 250 |

Note: This table is hypothetical and for illustrative purposes only.

Analysis of Assay Parameters and Potential Interfering Factors (e.g., pH, Metal Ions)

The results of receptor binding assays can be significantly influenced by various experimental conditions.

pH: The ionization state of both the ligand and the receptor's amino acid residues is pH-dependent. For GABAA receptors, changes in extracellular pH have been shown to modulate receptor function, with acidic pH generally decreasing and alkaline pH increasing the response to GABA nih.govresearchgate.net.

Metal Ions: The function of certain receptors is modulated by divalent cations. For instance, NMDA receptors are famously blocked by magnesium ions (Mg2+) in a voltage-dependent manner nih.gov. Zinc (Zn2+) is another important modulator of NMDA receptor activity, with binding sites on the amino-terminal domain embopress.org. The presence and concentration of these ions in the assay buffer must be carefully controlled.

Metabolic Fate and Stability in Biological Matrices (In Vitro Research)

Understanding the metabolic stability of a compound is crucial for evaluating its potential as a therapeutic agent. In vitro models, such as liver microsomes and hepatocytes, are commonly used for this purpose thermofisher.comsrce.hr.

Liver Microsomes: This subcellular fraction contains a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes milecell-bio.comnih.gov. Incubating this compound with liver microsomes in the presence of cofactors like NADPH can reveal its susceptibility to oxidative metabolism. Common metabolic reactions for compounds with alkyl rings include hydroxylation at various positions on the ring.

Hepatocytes: Intact liver cells contain both phase I and phase II metabolic enzymes, providing a more complete picture of metabolic fate thermofisher.com. Phase II reactions could involve conjugation of the amino or carboxyl groups of the amino acid with endogenous molecules like glucuronic acid or sulfate (B86663).

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone nih.gov.

The stability of the compound is typically assessed by measuring its disappearance over time using techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated nuvisan.com. Amino acids generally undergo transamination and deamination as part of their metabolism davuniversity.org. The cycloheptyl group may undergo hydroxylation or other oxidative transformations.

Table 3: Example In Vitro Metabolic Stability Data

| Biological Matrix | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | > 120 | < 5 |

| Rat Liver Microsomes | 95 | 15 |

| Human Hepatocytes | 110 | 8 |

Note: This table presents example data and does not reflect experimentally determined values for this compound.

An in-depth analysis of the non-proteinogenic amino acid, this compound, reveals a landscape ripe for further scientific exploration. While specific mechanistic investigations into its biological activity and molecular interactions are not extensively documented in publicly available research, a comprehensive understanding can be constructed by examining established methodologies and analogous compounds. This article delves into the potential metabolic pathways, strategies for enhancing its stability, and computational approaches to elucidate its interactions at a molecular level.

Advanced Analytical and Spectroscopic Characterization of 2s 2 Amino 3 Cycloheptylpropanoic Acid

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of (2S)-2-amino-3-cycloheptylpropanoic acid. They provide detailed information about the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to confirm the presence of the cycloheptyl ring and the amino acid backbone.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the cycloheptyl group's methylene (B1212753) protons are expected to produce a complex set of signals in the upfield region, typically around δ 1.4–2.1 ppm. The protons on the carbon adjacent to the chiral center (β-protons) and the α-proton itself will appear as distinct multiplets. The coupling constants (J-values) between the α-proton and the adjacent β-protons are critical for confirming the structure and can provide insights into the side-chain conformation. Vicinal proton coupling constants are typically in the range of 6–8 Hz.

Interactive Table: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| α-H | ~3.5 - 4.0 | Doublet of doublets (dd) or Multiplet (m) | Shift is dependent on pH and solvent. |

| β-H₂ | ~1.7 - 2.0 | Multiplet (m) | Diastereotopic protons adjacent to the chiral center. |

| Cycloheptyl-H | ~1.4 - 2.1 | Multiplet (m) | Overlapping signals from the 13 protons of the cycloheptyl ring. |

| NH₂ | Variable | Broad singlet (br s) | Chemical shift and visibility depend on solvent and concentration. |

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal. The α-carbon, bonded to the amino group, appears at a characteristic chemical shift, while the carbons of the cycloheptyl ring produce a series of signals in the aliphatic region.

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~170 - 180 |

| Cα (Chiral Center) | ~50 - 60 |

| Cβ | ~35 - 45 |

Mass spectrometry is a key technique for determining the molecular weight of a compound and confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the chemical formula.

The molecular formula for the free base form of the compound is C₁₀H₁₉NO₂, while the hydrochloride salt is C₁₀H₂₀ClNO₂. abovchem.com HRMS analysis would confirm this composition by matching the measured mass to the calculated exact mass with a high degree of precision.

Interactive Table: HRMS Data

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ (Free Base) | C₁₀H₂₀NO₂⁺ | 202.1494 |

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of the molecule. This provides further structural confirmation. Expected fragmentation pathways include the loss of the carboxyl group (as CO₂), loss of water (H₂O), and cleavage of the bond between the α- and β-carbons, leading to the loss of the cycloheptyl-methyl group.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric purity.

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, confirming the enantiomeric excess (e.e.) of the desired (2S) enantiomer is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.

CSPs, such as those based on β-cyclodextrin, are designed to interact differently with the two enantiomers. This differential interaction, often based on the formation of transient diastereomeric host-guest complexes, leads to different retention times, allowing for their separation and quantification. scas.co.jpsigmaaldrich.com The use of optimized asymmetric synthesis methods can yield an enantiomeric excess of greater than 99%, which is then verified by chiral HPLC.

Interactive Table: Typical Chiral HPLC Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., β-cyclodextrin or macrocyclic glycopeptide-based) sigmaaldrich.com |

| Mobile Phase | A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detector (if derivatized) or Mass Spectrometer (MS). |

The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful technique for impurity profiling. enovatia.com It combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS. This allows for the detection, identification, and quantification of process-related impurities and potential degradation products that may be present in the final compound. researchgate.net Even impurities that are isomeric to the main compound can often be separated chromatographically and identified by their mass, providing a comprehensive purity profile. enovatia.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This technique is used to verify the empirical formula of this compound and is particularly important for confirming the stoichiometry of its salt form, such as the hydrochloride. By comparing the experimentally determined percentages of each element to the calculated theoretical values, the purity and stoichiometric composition of the sample can be confirmed. For the hydrochloride salt, the analysis would specifically validate the chloride content, which is theoretically around 15.1%.

Interactive Table: Theoretical Elemental Composition for C₁₀H₂₀ClNO₂

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 51.83% |

| Hydrogen | H | 1.008 | 8.70% |

| Chlorine | Cl | 35.453 | 15.30% |

| Nitrogen | N | 14.007 | 6.04% |

In-Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., FTIR) during Synthesis

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) that enables the real-time tracking of chemical reactions. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. This provides immediate insight into the concentration changes of reactants, intermediates, and products, thereby offering a detailed understanding of the reaction's kinetic profile.

The synthesis of non-natural amino acids like this compound often involves multiple steps. One common synthetic route is the reductive amination of a corresponding keto acid. In-situ FTIR would be invaluable in monitoring such a transformation. For instance, the conversion of a ketone functional group to an imine intermediate and its subsequent reduction to the final amine can be tracked by observing characteristic infrared absorption bands.

Illustrative Example: Monitoring a Reductive Amination Reaction

To illustrate the application of in-situ FTIR, we can consider a representative reductive amination process. The key transformations and the corresponding infrared frequencies that would be monitored are detailed below.

Disappearance of Reactants: The consumption of the starting materials would be observed. The carbonyl stretch (C=O) of the keto acid is a strong, distinct band that would decrease in intensity as the reaction progresses.

Formation and Consumption of an Intermediate: An imine intermediate (C=N) is typically formed during a reductive amination. The appearance and subsequent disappearance of the characteristic imine stretch would provide crucial information about the reaction mechanism and potential bottlenecks.

Formation of the Product: The appearance of the final amino acid product would be marked by the growth of new absorption bands, particularly the N-H bending vibrations of the newly formed amine group.

The data collected from in-situ FTIR can be used to generate concentration profiles over time for each of the key species in the reaction. This allows for the determination of reaction rates, the identification of rate-limiting steps, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield and purity.

Below is a data table representing the type of information that would be gathered from the in-situ FTIR monitoring of a representative amino acid synthesis.

Table 1: Characteristic Infrared Bands for In-Situ Monitoring of a Representative Amino Acid Synthesis

| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation during Reaction |

| Keto Acid (Reactant) | Carbonyl (C=O) | 1700-1725 | Decrease in absorbance |

| Imine (Intermediate) | Imine (C=N) | 1640-1690 | Initial increase, followed by a decrease in absorbance |

| Amino Acid (Product) | Amine (N-H Bend) | 1580-1650 | Increase in absorbance |

By plotting the absorbance of these characteristic peaks against time, a detailed kinetic profile of the reaction can be constructed. This level of process understanding is critical for the development of robust and efficient synthetic routes for complex molecules like this compound, ensuring consistent product quality and facilitating scale-up for industrial production.

Future Research Directions and Broader Academic Implications

Development of Novel Biocatalytic Routes for Enantioselective Synthesis of Cycloheptyl Amino Acids

The synthesis of enantiomerically pure amino acids is a critical challenge in pharmaceutical chemistry. While classical chemical methods for synthesizing unnatural amino acids are established, they often suffer from drawbacks such as the use of toxic reagents and the need for multiple protection and deprotection steps. bioascent.com Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more efficient alternative. nih.govnih.gov Future research in this area should focus on the discovery and engineering of enzymes for the enantioselective synthesis of cycloheptyl amino acids.

Key biocatalytic strategies that could be explored include:

Kinetic Resolution: This method employs enzymes, such as acylases, that selectively act on one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. nih.gov While the theoretical maximum yield is 50%, this approach has been successfully used for the synthesis of various unnatural amino acids. nih.gov

Asymmetric Synthesis: This approach aims to directly produce the desired enantiomer with a theoretical yield of 100%. nih.gov Enzymes like amino acid dehydrogenases can be used for the reductive amination of α-keto acids to produce chiral amino acids with high enantioselectivity. mdpi.com The development of engineered enzymes with specificity for cycloheptyl-containing substrates would be a significant advancement. d-nb.info

Directed Evolution: This powerful technique can be used to tailor the properties of existing enzymes, enhancing their activity, stability, and selectivity for non-natural substrates. mdpi.comdigitellinc.com By applying directed evolution to enzymes like transaminases or aminotransferases, it may be possible to create biocatalysts capable of efficiently producing (2S)-2-amino-3-cycloheptylpropanoic acid. mdpi.com

The development of robust biocatalytic routes would not only provide a more sustainable method for the synthesis of this specific amino acid but also contribute to the broader field of green chemistry and the synthesis of other valuable chiral building blocks.

Table 1: Comparison of Potential Biocatalytic Strategies for this compound Synthesis

| Strategy | Description | Key Enzymes | Advantages | Challenges |

| Kinetic Resolution | Enzymatic separation of a racemic mixture of cycloheptyl amino acids. | Acylases, Lipases | Established methodology. | Maximum theoretical yield of 50%. |

| Asymmetric Synthesis | Direct enzymatic conversion of a prochiral precursor to the enantiomerically pure amino acid. | Amino Acid Dehydrogenases, Transaminases | High theoretical yield (100%), high enantioselectivity. | Requires discovery or engineering of enzymes with specific substrate tolerance. |

| Directed Evolution | Laboratory-based process to engineer enzymes with improved or novel functions. | Various (e.g., Reductive Aminases) | Can overcome limitations of natural enzymes, tailor-made catalysts. | Can be a time and resource-intensive process. |

Rational Design of Highly Selective and Potent Peptidomimetics Based on this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The incorporation of unnatural amino acids like this compound is a key strategy in the rational design of peptidomimetics. acs.orgnih.gov The bulky and lipophilic cycloheptyl side chain can impart unique conformational constraints and influence binding affinity and selectivity.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically incorporating this compound into bioactive peptide sequences and evaluating the impact on biological activity will be crucial for understanding its role in molecular recognition. nih.gov

Conformational Control: The cycloheptyl group can be used to induce specific secondary structures, such as β-turns or helical conformations, which are often critical for biological activity. nih.gov Computational modeling and structural biology techniques can guide the design of peptidomimetics with desired conformations.

Enhanced Drug-like Properties: The incorporation of this unnatural amino acid can lead to increased resistance to enzymatic degradation, improved cell permeability, and enhanced receptor selectivity. mdpi.comnih.gov For instance, N-methylation of the peptide backbone, in conjunction with the inclusion of bulky side chains, has been shown to improve these properties. mdpi.com

The rational design of peptidomimetics containing this compound holds significant promise for the development of novel therapeutics targeting a wide range of diseases.

Table 2: Potential Advantages of Incorporating this compound into Peptidomimetics

| Property | Rationale for Improvement | Potential Impact |

| Enzymatic Stability | The bulky cycloheptyl group can sterically hinder the approach of proteases. | Increased in vivo half-life and duration of action. |

| Receptor Affinity & Selectivity | The unique conformational constraints imposed by the cycloheptyl side chain can lead to a better fit with the target receptor. | Higher potency and reduced off-target effects. |

| Bioavailability | The lipophilic nature of the cycloheptyl group can enhance membrane permeability. | Improved absorption after administration. |

| Conformational Rigidity | The cyclic side chain restricts the conformational freedom of the peptide backbone. | Pre-organization of the molecule for optimal receptor binding. |

Application as Chemical Probes for Investigating Protein Structure, Dynamics, and Protein-Protein Interactions

Unnatural amino acids are powerful tools for elucidating the complexities of protein structure and function. escholarship.orgresearchgate.net By incorporating them site-specifically into proteins, researchers can introduce unique chemical handles for bioconjugation, fluorescent labeling, or cross-linking. nih.gov this compound, with its distinct size and hydrophobicity, can serve as a valuable chemical probe.

Future research directions include:

Probing Binding Pockets: The cycloheptyl group can be used to explore the size and hydrophobicity of ligand-binding pockets in receptors and enzymes. nih.gov By systematically replacing natural amino acids with this analog, it is possible to map the steric and electronic requirements for binding.

Studying Protein-Protein Interactions: Incorporating this compound at the interface of a protein complex can help to identify key residues involved in the interaction. escholarship.org The bulky side chain can act as a "bump" that disrupts binding, providing insights into the topology of the interaction surface.

Investigating Protein Folding and Stability: The introduction of a bulky, non-natural amino acid can perturb protein structure and stability, providing valuable information about the forces that govern protein folding.

The use of this compound as a chemical probe will contribute to a deeper understanding of fundamental biological processes at the molecular level.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Structural Biology, and Pharmacology

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach that integrates expertise from synthetic organic chemistry, structural biology, and pharmacology. wixsite.comstoneresearchlab.comresearchgate.net

Synthetic Organic Chemistry: Chemists are needed to develop efficient and scalable syntheses of this compound and its derivatives, as well as to incorporate these building blocks into complex peptides and peptidomimetics. bioascent.com

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy are essential for determining the three-dimensional structures of peptides and proteins containing this unnatural amino acid. This information is critical for understanding its impact on conformation and for guiding the rational design of new molecules.

Pharmacology: Pharmacologists are needed to evaluate the biological activity of newly designed compounds, to assess their efficacy and selectivity in cellular and animal models, and to investigate their mechanisms of action.

This synergistic approach will be essential for translating the unique properties of this compound into novel therapeutic agents and powerful research tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-amino-3-cycloheptylpropanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer: Enantioselective synthesis is critical for achieving the (2S) configuration. Key approaches include:

- Asymmetric hydrogenation : Catalytic methods using chiral ligands (e.g., Ru-BINAP complexes) to control stereochemistry at the α-carbon .

- Enzymatic resolution : Lipases or acylases can separate enantiomers from racemic mixtures, though yields depend on enzyme specificity and substrate compatibility .

- Protecting group strategies : tert-Butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups protect the amino moiety during cycloheptyl group introduction, followed by acidic deprotection .

- Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to minimize epimerization and maximize enantiomeric excess (≥98%), verified via chiral HPLC or NMR .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Methodological Answer: Multidimensional analytical techniques are employed:

- NMR spectroscopy : - and -NMR confirm the cycloheptyl substituent’s integration and coupling constants, while 2D-COSY/HMBC resolve stereochemical assignments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 185.1416) and detects impurities .

- X-ray crystallography : Single-crystal analysis provides absolute configuration proof but requires highly pure samples (>99%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer: Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can alter IC values. Standardized protocols (e.g., Eurofins Panlabs® panels) improve reproducibility .

- Compound purity : Trace solvents (e.g., DMSO) or diastereomers may confound results. Orthogonal purification (HPLC followed by recrystallization) ensures >98% purity .

- Pharmacokinetic factors : Plasma protein binding or metabolic instability (e.g., CYP450-mediated oxidation) can reduce in vivo efficacy. Parallel in vitro ADME assays guide structural optimization .

Q. How does the cycloheptyl substituent influence target interactions compared to smaller cycloalkyl groups?

- Methodological Answer: The cycloheptyl group’s larger hydrophobic surface enhances:

- Binding affinity : Molecular docking studies (e.g., AutoDock Vina) show stronger van der Waals interactions with hydrophobic pockets in GABA receptors vs. cyclopentyl analogs (ΔG = -9.2 vs. -7.8 kcal/mol) .

- Solubility limitations : LogP values increase by ~0.5 units compared to cyclohexyl derivatives, necessitating salt forms (e.g., hydrochloride) for in vivo studies .

- Conformational flexibility : Dynamic NMR reveals restricted rotation of the cycloheptyl ring, potentially stabilizing bioactive conformations .

Q. What in vitro/in vivo models evaluate the pharmacokinetics of this compound?

- Methodological Answer:

- In vitro :

- Caco-2 permeability assays : Assess intestinal absorption (P >1 × 10 cm/s indicates high bioavailability) .

- Microsomal stability : Incubation with liver microsomes (human/rat) quantifies metabolic clearance (t >30 min preferred) .

- In vivo :

- Rodent pharmacokinetics : Intravenous/oral dosing in Sprague-Dawley rats with LC-MS/MS quantification of plasma concentrations. AUC ratios (iv vs. po) determine oral bioavailability .

Q. How can computational tools predict conformational flexibility for rational drug design?

- Methodological Answer:

- Molecular dynamics (MD) simulations : AMBER or GROMACS simulate cycloheptyl ring puckering and side-chain dynamics in aqueous/PBS buffers (10–100 ns trajectories) .

- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries and identify low-energy conformers .

- Docking studies : Glide or Schrödinger Suite predict binding modes to targets like NMDA receptors, prioritizing derivatives with improved steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.